4,4-Difluoro-1-prolylpiperidine
Overview
Description
4,4-Difluoro-1-prolylpiperidine is a chemical compound belonging to the class of piperidine derivatives. It is a colorless liquid with the molecular formula C8H15F2N and a molecular weight of 163.21 g/mol. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
Scientific Research Applications
4,4-Difluoro-1-prolylpiperidine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
The primary target of (4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in regulating blood glucose levels. Inhibition of DPP-IV can help to improve glycemic control in patients with type 2 diabetes .
Mode of Action
(4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone interacts with DPP-IV by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the degradation of incretin hormones, leading to increased insulin secretion and decreased glucagon release. As a result, blood glucose levels are better regulated .
Biochemical Pathways
The inhibition of DPP-IV affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels. Two key hormones in this system are Glucagon-Like Peptide-1 (GLP-1) and Gastric Inhibitory Polypeptide (GIP). By inhibiting DPP-IV, (4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone prolongs the action of these hormones, leading to increased insulin secretion, decreased glucagon release, and ultimately, better regulation of blood glucose levels .
Pharmacokinetics
The pharmacokinetics of (4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone involve rapid absorption in all species, with maximal plasma concentrations of radioactivity achieved within 1 hour after the dose . The majority of the administered radioactivity was detected in the urine of dogs and humans and in the feces of rats . The compound is primarily metabolized through hydroxylation at the 5′ position of the pyrimidine ring, amide hydrolysis, and N-dealkylation at the piperazine nitrogen .
Result of Action
The inhibition of DPP-IV by (4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone leads to increased levels of GLP-1 and GIP, resulting in increased insulin secretion and decreased glucagon release . This helps to regulate blood glucose levels, making the compound potentially beneficial for the treatment of type 2 diabetes .
Action Environment
The action of (4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature . Additionally, the compound’s metabolism and clearance can be influenced by individual variations in metabolic enzymes, such as CYP2D6 and CYP3A4 .
Biochemical Analysis
Biochemical Properties
(4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism . The interaction between (4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone and DPP-4 results in the inhibition of the enzyme’s activity, which can influence glucose homeostasis and insulin secretion. Additionally, this compound may interact with other proteins and enzymes, affecting their activity and stability.
Cellular Effects
The effects of (4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in glucose metabolism and insulin signaling . The compound can modulate gene expression, leading to changes in the production of proteins involved in metabolic processes. Furthermore, (4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting overall cellular function.
Molecular Mechanism
At the molecular level, (4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of DPP-4, inhibiting its enzymatic activity . This inhibition prevents the breakdown of incretin hormones, which play a crucial role in regulating insulin secretion and glucose levels. Additionally, (4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone may interact with other enzymes and proteins, leading to changes in their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur over extended periods . Long-term studies have shown that (4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone can have sustained effects on cellular function, including prolonged inhibition of DPP-4 activity and alterations in gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of (4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-4 activity without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruptions in glucose metabolism and potential damage to liver and kidney tissues. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
(4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone is involved in several metabolic pathways, primarily through its interaction with DPP-4 . The compound undergoes hydroxylation and other metabolic transformations, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s activity and stability, as well as its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, (4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of (4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone within tissues is crucial for understanding its therapeutic potential and potential side effects.
Subcellular Localization
The subcellular localization of (4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone is influenced by targeting signals and post-translational modifications . The compound is primarily localized to the cytoplasm, where it interacts with DPP-4 and other enzymes. This localization is essential for its inhibitory effects on DPP-4 activity and its overall impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-prolylpiperidine typically involves the fluorination of piperidine derivatives. One common method includes the use of Selectfluor® as a fluorinating agent in acetonitrile . The reaction conditions often require controlled temperatures and specific catalysts to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the initial preparation of piperidine derivatives followed by selective fluorination. The use of advanced fluorinating reagents and optimized reaction conditions ensures the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-1-prolylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly with halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products Formed:
Oxidation: Formation of difluorinated ketones or alcohols.
Reduction: Formation of difluorinated amines.
Substitution: Formation of various halogenated piperidine derivatives.
Comparison with Similar Compounds
4,4-Difluoro-1H-pyrazole: Another fluorinated heterocycle with similar chemical properties.
3,5-Difluoro-2,4,6-triazidopyridine: A fluorinated pyridine derivative with distinct biological activities.
Uniqueness: 4,4-Difluoro-1-prolylpiperidine stands out due to its unique structural features, including the presence of two fluorine atoms on the piperidine ring. This structural modification imparts distinct physicochemical properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-pyrrolidin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c11-10(12)3-6-14(7-4-10)9(15)8-2-1-5-13-8/h8,13H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJGMXUDKNBXDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(CC2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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